![molecular formula C13H23NO5 B6145691 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid CAS No. 1780582-31-1](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid
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Description
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is a chemical compound. It is a light-yellow solid . The compound is stored at room temperature . It has a molecular weight of 259.3 .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-12(17-4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a light-yellow solid . It is stored at room temperature . It has a molecular weight of 259.3 .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid involves the protection of the piperidine nitrogen, followed by the alkylation of the piperidine ring with ethyl bromide. The resulting compound is then deprotected and oxidized to yield the final product.", "Starting Materials": [ "Piperidine", "Tert-butyl chloroformate", "Ethyl bromide", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected piperidine intermediate.", "Step 2: The Boc-protected piperidine intermediate is then reacted with ethyl bromide in the presence of a base such as sodium hydroxide to yield the ethoxy-substituted piperidine intermediate.", "Step 3: The Boc protecting group is then removed using an acid such as acetic acid to yield the free amine intermediate.", "Step 4: The free amine intermediate is then oxidized using hydrogen peroxide to yield the final product, 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid." ] } | |
CAS RN |
1780582-31-1 |
Product Name |
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid |
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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